
(Bis(3-butoxy-3-oxopropyl)stannylene)bis(thioethylene) (Z)-9-octadecenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Bis(3-butoxy-3-oxopropyl)stannylene)bis(thioethylene) (Z)-9-octadecenoate is a complex organotin compound It is characterized by the presence of stannylene (tin) centers coordinated with thioethylene and octadecenoate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Bis(3-butoxy-3-oxopropyl)stannylene)bis(thioethylene) (Z)-9-octadecenoate typically involves the reaction of stannylene precursors with butoxy-oxopropyl and thioethylene ligands. The reaction conditions often require an inert atmosphere to prevent oxidation and may involve the use of solvents such as toluene or dichloromethane. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the preparation of intermediate compounds, followed by their reaction under controlled conditions to yield the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(Bis(3-butoxy-3-oxopropyl)stannylene)bis(thioethylene) (Z)-9-octadecenoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: Reduction reactions can convert the tin centers to lower oxidation states.
Substitution: Ligand exchange reactions can replace the butoxy-oxopropyl or thioethylene ligands with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve the use of nucleophiles like thiols or amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while reduction can produce tin hydrides. Substitution reactions can result in the formation of new organotin compounds with different functional groups.
Aplicaciones Científicas De Investigación
(Bis(3-butoxy-3-oxopropyl)stannylene)bis(thioethylene) (Z)-9-octadecenoate has several scientific research applications, including:
Chemistry: It is used as a catalyst in organic synthesis reactions, particularly in the formation of carbon-carbon bonds.
Biology: The compound’s ability to interact with biological molecules makes it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cellular processes.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (Bis(3-butoxy-3-oxopropyl)stannylene)bis(thioethylene) (Z)-9-octadecenoate involves its interaction with molecular targets through coordination chemistry. The tin centers can form bonds with various ligands, altering their electronic and steric properties. This interaction can modulate the activity of enzymes or other proteins, leading to changes in cellular processes. The compound’s ability to undergo redox reactions also plays a role in its mechanism of action, as it can participate in electron transfer processes.
Comparación Con Compuestos Similares
Similar Compounds
(Bis(3-butoxy-3-oxopropyl)stannylene)bis(thioethylene) distearate: Similar in structure but with different fatty acid chains.
(Bis(3-butoxy-3-oxopropyl)stannylene)bis(thioethylene) palmitate: Another related compound with palmitic acid instead of octadecenoic acid.
Uniqueness
(Bis(3-butoxy-3-oxopropyl)stannylene)bis(thioethylene) (Z)-9-octadecenoate is unique due to its specific combination of ligands and the presence of the (Z)-9-octadecenoate group. This configuration imparts distinct chemical properties, such as enhanced stability and reactivity, making it suitable for specialized applications in catalysis and materials science.
Propiedades
Número CAS |
76461-84-2 |
|---|---|
Fórmula molecular |
C54H100O8S2Sn |
Peso molecular |
1060.2 g/mol |
Nombre IUPAC |
2-[bis(3-butoxy-3-oxopropyl)-[2-[(E)-octadec-9-enoyl]oxyethylsulfanyl]stannyl]sulfanylethyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/2C20H38O2S.2C7H13O2.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(21)22-18-19-23;2*1-3-5-6-9-7(8)4-2;/h2*9-10,23H,2-8,11-19H2,1H3;2*2-6H2,1H3;/q;;;;+2/p-2/b10-9+;10-9-;;; |
Clave InChI |
GXRHAFFKLHXFDT-JNAMAPRJSA-L |
SMILES isomérico |
CCCCCCCC/C=C/CCCCCCCC(=O)OCCS[Sn](CCC(=O)OCCCC)(CCC(=O)OCCCC)SCCOC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OCCS[Sn](CCC(=O)OCCCC)(CCC(=O)OCCCC)SCCOC(=O)CCCCCCCC=CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




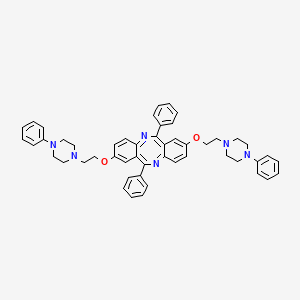
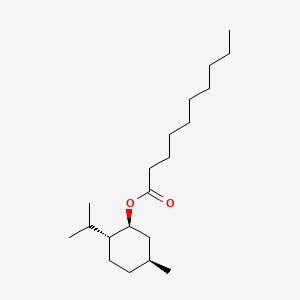
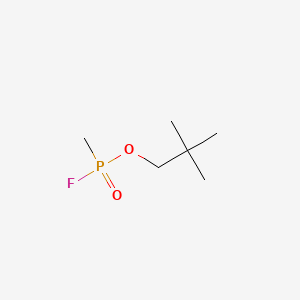
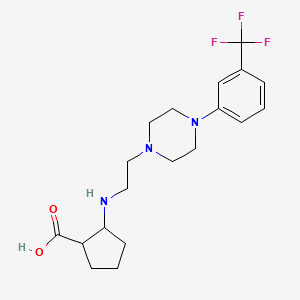
![4-butoxy-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]aniline;oxalic acid](/img/structure/B12743478.png)
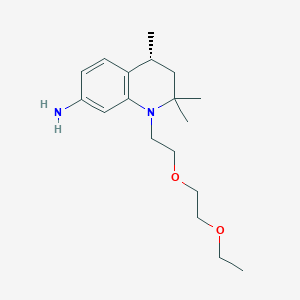


![8-(4-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12743506.png)
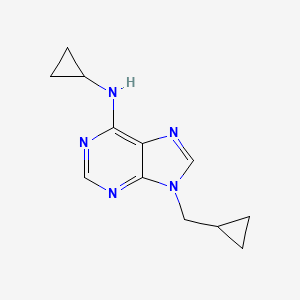
![oxalic acid;1-pyridin-2-yl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B12743516.png)

